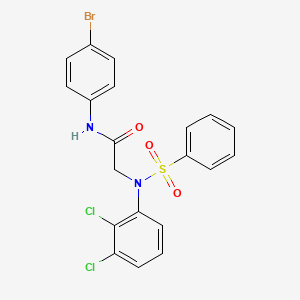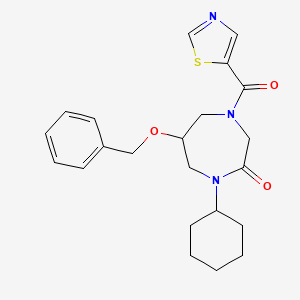![molecular formula C25H31FN2O2 B6115314 3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B6115314.png)
3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide, also known as ABP-700, is a novel drug compound that has been developed for use in scientific research. This compound has shown promise in various studies, and its potential for use in future research is significant. In
科学的研究の応用
3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a tool for studying the role of dopamine receptors in the brain. 3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide has been shown to selectively bind to the D3 dopamine receptor, which is involved in the regulation of reward and motivation. This makes 3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide a valuable tool for investigating the role of this receptor in various physiological and pathological processes.
作用機序
The mechanism of action of 3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide involves its selective binding to the D3 dopamine receptor. This receptor is primarily located in the mesolimbic system of the brain, which is involved in the regulation of reward and motivation. By binding to this receptor, 3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide can modulate the activity of dopamine in this system, leading to changes in behavior and physiological processes.
Biochemical and Physiological Effects:
3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide has been shown to have a variety of biochemical and physiological effects. In animal studies, 3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide has been shown to increase locomotor activity and enhance the rewarding effects of drugs of abuse. It has also been shown to have potential therapeutic effects in the treatment of addiction and other psychiatric disorders.
実験室実験の利点と制限
One of the major advantages of 3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide is its selectivity for the D3 dopamine receptor. This makes it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. However, one limitation of 3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide is its relatively short half-life, which may limit its usefulness in certain types of experiments.
将来の方向性
There are several potential future directions for research involving 3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide. One area of interest is its potential use in the treatment of addiction and other psychiatric disorders. Another area of interest is its potential as a tool for investigating the role of the D3 dopamine receptor in various physiological and pathological processes. Additionally, further research is needed to explore the potential therapeutic effects of 3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide in various animal models and clinical populations.
Conclusion:
In conclusion, 3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide is a novel drug compound that has shown promise in various scientific research applications. Its selectivity for the D3 dopamine receptor makes it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. While there are limitations to its use in certain types of experiments, the potential future directions for research involving 3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide are significant.
合成法
The synthesis of 3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide involves several steps, including the reaction of 4-fluorobenzylamine with 3-(4-bromobenzyl)piperidine, followed by the addition of allyl alcohol and propanoyl chloride. The resulting compound is then purified through column chromatography to produce 3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide in a high yield.
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-[1-[(2-prop-2-enoxyphenyl)methyl]piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FN2O2/c1-2-17-30-24-6-4-3-5-22(24)19-28-15-13-20(14-16-28)9-12-25(29)27-18-21-7-10-23(26)11-8-21/h2-8,10-11,20H,1,9,12-19H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCWEHYITWPNCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CN2CCC(CC2)CCC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-6-methyl-N-(tetrahydro-2-furanylmethyl)nicotinamide](/img/structure/B6115234.png)
![3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide](/img/structure/B6115237.png)
![4-(3-{[{2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B6115252.png)
![5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6115255.png)


![methyl 2,2-dimethyl-4,6-dioxo-5-{1-[2-(6-phenanthridinyl)hydrazino]butylidene}cyclohexanecarboxylate](/img/structure/B6115265.png)
![2-chloro-N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6115268.png)
![5,8,8-trimethyl-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B6115276.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B6115277.png)
![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methylmethanamine](/img/structure/B6115287.png)
![2,4-dibromo-6-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6115302.png)
![1-ethyl-7-methyl-4-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6115318.png)
![ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B6115326.png)